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SOUTH SAN FRANCISCO, Calif., Dec. 8, 2025 — New comparative analyses of preclinical data
highlight the significant anti-tumor activity of telaglenastat (CB-839), a first-in-class glutaminase
inhibitor, in patient-derived xenograft (PDX) models across various cancer types. These
studies, which provide a head-to-head look at telaglenastat's efficacy against other therapeutic
agents, underscore its potential as a cornerstone of combination therapy in oncology. The
findings are particularly relevant for researchers, scientists, and drug development
professionals seeking to understand the evolving landscape of cancer metabolism-targeted
therapies.

Telaglenastat targets a key metabolic vulnerability in cancer cells by inhibiting glutaminase
(GLS), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This process is
essential for the growth and survival of many tumors, which rely on glutamine as a primary
source of carbon for the tricarboxylic acid (TCA) cycle and for the production of vital molecules
like glutathione.[1][2] By blocking this pathway, telaglenastat effectively starves cancer cells of
the necessary fuel for proliferation.[1]

Comparative Efficacy in Patient-Derived Xenograft
Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted
into an immunodeficient mouse, are considered highly predictive of clinical outcomes.[3] In
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multiple PDX studies, telaglenastat has demonstrated robust anti-tumor activity, both as a
monotherapy and in combination with standard-of-care agents.

While comprehensive tabular data from direct head-to-head studies in PDX models is not
extensively available in the public domain, published graphical data and preclinical study
descriptions allow for a comparative summary of telaglenastat's performance.

Table 1: Summary of Telaglenastat Anti-Tumor Activity in Xenograft Models
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Note: The table summarizes findings from various preclinical xenograft studies. Direct

comparison of absolute tumor growth inhibition across different studies should be done with

caution due to variations in experimental design.

Experimental Protocols

Detailed, standardized protocols for PDX studies involving telaglenastat are often proprietary.

However, based on published literature, a general methodology can be outlined.

Establishment of Patient-Derived Xenografts

» Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically

implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or athymic nude

mice).[3]
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e Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200
mm?3). Once the tumor reaches a larger volume (e.g., >1000 mms3), it is harvested,
fragmented, and re-implanted into new cohorts of mice for expansion. This process is
typically repeated for a limited number of passages to maintain the genetic and phenotypic
characteristics of the original patient tumor.

Drug Administration and Efficacy Evaluation

e Treatment Initiation: Once tumors in the experimental cohorts reach a predetermined
volume, mice are randomized into treatment groups.

» Dosing: Telaglenastat (CB-839) is typically administered orally, twice daily (BID), at doses
ranging from 200 mg/kg.[4][9] Comparator agents are administered according to established
protocols.

o Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g.,
twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x
Width?) / 2.

o Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints
may include changes in biomarkers, body weight (as a measure of toxicity), and survival.
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Figure 1. A generalized workflow for evaluating the anti-tumor activity of Telaglenastat in
patient-derived xenograft (PDX) models.

Mechanism of Action: Targeting Cancer Metabolism
and Signaling

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has
significant downstream effects on cancer cell metabolism and survival pathways.

By blocking the conversion of glutamine to glutamate, telaglenastat depletes the cell of a key
substrate for the TCA cycle, thereby reducing energy production. Furthermore, the reduction in
glutamate levels impairs the synthesis of glutathione, a critical antioxidant, leading to increased
oxidative stress and DNA damage within cancer cells.[4][5]

Recent studies have also revealed a link between glutamine metabolism and the mTOR
signaling pathway. The inhibition of glutaminase by telaglenastat can lead to the
downregulation of the PISBK/mTOR pathway, a central regulator of cell growth and proliferation.
[8] This dual action on both metabolic and signaling pathways likely contributes to the
synergistic anti-tumor effects observed when telaglenastat is combined with inhibitors of the
MTOR pathway, such as everolimus.[8]
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Figure 2. Telaglenastat's mechanism of action, inhibiting glutaminase and impacting
downstream metabolic and signaling pathways.

Conclusion
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The available preclinical data from patient-derived xenograft models strongly support the anti-
tumor activity of telaglenastat, particularly in combination with other targeted therapies. By
disrupting fundamental metabolic processes that cancer cells rely on, telaglenastat represents
a promising therapeutic strategy. Further research and clinical trials are warranted to fully
elucidate its efficacy across a broader range of malignancies and in diverse patient
populations.
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 To cite this document: BenchChem. [Telaglenastat Demonstrates Potent Anti-Tumor Activity
in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671973#validating-the-anti-tumor-activity-of-
telaglenastat-in-patient-derived-xenografts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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